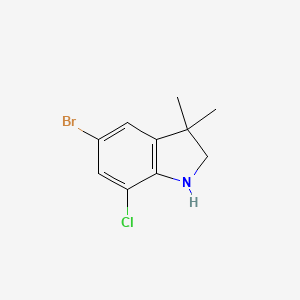

5-bromo-7-chloro-3,3-dimethyl-2,3-dihydro-1H-indole

Descripción

Molecular Architecture and IUPAC Nomenclature

The molecular architecture of 5-bromo-7-chloro-3,3-dimethyl-2,3-dihydro-1H-indole is defined by a bicyclic system comprising a benzene ring fused to a partially saturated pyrrole ring. The IUPAC name systematically describes its structure: the parent indole system is numbered such that the nitrogen atom occupies position 1. Substituents are assigned positions based on this numbering, resulting in "this compound." The "2,3-dihydro" designation indicates saturation at the 2- and 3-positions of the pyrrole ring, while "3,3-dimethyl" specifies two methyl groups attached to carbon 3.

The molecular formula is $$ \text{C}{11}\text{H}{12}\text{BrClN} $$, with a molecular weight of 296.58 g/mol. This aligns with related dihydroindole derivatives, such as 7-bromo-5-chloro-3,3-dimethyl-2,3-dihydro-1H-indole (260.56 g/mol) and 5-bromo-2,3-dimethyl-1H-indole (224.10 g/mol). The structural differences arise from halogen placement and saturation levels, as shown in Table 1.

Table 1: Comparative Molecular Parameters of Dihydroindole Derivatives

The electronic configuration is influenced by electron-withdrawing halogens (bromine at C5, chlorine at C7) and electron-donating methyl groups at C3. This combination creates a polarized aromatic system, critical for reactivity in synthetic applications.

Propiedades

Fórmula molecular |

C10H11BrClN |

|---|---|

Peso molecular |

260.56 g/mol |

Nombre IUPAC |

5-bromo-7-chloro-3,3-dimethyl-1,2-dihydroindole |

InChI |

InChI=1S/C10H11BrClN/c1-10(2)5-13-9-7(10)3-6(11)4-8(9)12/h3-4,13H,5H2,1-2H3 |

Clave InChI |

BITOJJRTPQPOHO-UHFFFAOYSA-N |

SMILES canónico |

CC1(CNC2=C1C=C(C=C2Cl)Br)C |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes

The synthesis of 5-bromo-7-chloro-3,3-dimethyl-2,3-dihydro-1H-indole typically involves multi-step organic synthesis strategies, with the Fischer indole synthesis being a prominent method for constructing the indoline core. This method generally uses phenylhydrazine derivatives and ketones under acidic conditions to form the indoline scaffold.

Fischer Indole Synthesis Approach : The starting materials often include substituted phenylhydrazines and ketones such as cyclohexanone derivatives. Methanesulfonic acid is commonly used as a catalyst under reflux in methanol to promote cyclization and ring closure, yielding the indoline nucleus with the desired substitution pattern. Subsequent selective halogenation introduces bromine and chlorine atoms at the 7 and 5 positions, respectively.

Sequential Halogenation : Bromination is typically carried out using N-bromosuccinimide (NBS) in acetic acid, targeting the 7-position, while chlorination at the 5-position can be achieved using phosphorus oxychloride (POCl₃) or other chlorinating agents under controlled conditions to ensure regioselectivity.

Reduction Step : Sodium borohydride (NaBH₄) is employed for selective reduction of intermediate ketone functionalities to afford the dihydro-indole structure with 3,3-dimethyl substitution.

Industrial Scale Considerations

For industrial production, the synthesis is optimized for yield, purity, and scalability. This involves:

- Using continuous flow reactors to enhance reaction control and safety.

- Optimizing catalyst loading, temperature, and solvent choice to maximize efficiency.

- Employing automated synthesis platforms for reproducibility.

- Purification typically involves flash column chromatography using solvent systems such as ethyl acetate and hexane mixtures to achieve ≥95% purity, confirmed by thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy.

| Step | Reagents/Conditions | Purpose/Outcome | Yield (%) | Notes |

|---|---|---|---|---|

| Fischer Indole Synthesis | Phenylhydrazine + cyclohexanone, MeSO3H, reflux in MeOH | Formation of indoline core | 70-85 | Acid catalysis promotes ring closure |

| Bromination | N-bromosuccinimide (NBS), acetic acid | Selective bromination at position 7 | 80-90 | Controlled addition to avoid overbromination |

| Chlorination | POCl₃ or chlorinating agent, controlled temp | Chlorination at position 5 | 75-85 | Regioselectivity critical |

| Reduction | Sodium borohydride (NaBH₄), methanol | Reduction of ketone to dihydro-indole | 85-90 | Selective for carbonyl group |

| Purification | Flash chromatography (ethyl acetate:hexane 70:30) | Isolation of pure product | >95 purity | Confirmed by NMR, MS |

NMR Spectroscopy : 1H and 13C NMR confirm the substitution pattern and ring structure. Aromatic protons typically resonate between δ 7.2–7.5 ppm, while methyl groups appear near δ 1.0–1.5 ppm. Carbonyl or reduced carbons resonate between δ 170–180 ppm for ketones or lower for dihydro forms.

Mass Spectrometry : High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) confirms the molecular ion peak corresponding to the brominated and chlorinated indoline (e.g., m/z consistent with molecular weight including Br and Cl isotopes).

Chromatography : TLC and HPLC are used to monitor reaction progress and purity.

The presence of bromine at position 7 and chlorine at position 5 significantly affects the compound’s physicochemical properties, including molecular weight, lipophilicity, and steric effects. These factors influence the compound’s reactivity and potential biological activity. For example, bromine’s larger atomic radius compared to chlorine increases steric hindrance and may affect receptor binding in medicinal chemistry applications.

- The Fischer indole synthesis remains the foundational method for constructing the indoline scaffold with substitutions.

- Sequential halogenation is essential for regioselective introduction of bromine and chlorine.

- Reduction steps are critical to achieve the dihydro form with 3,3-dimethyl substitution.

- Industrial adaptations focus on optimizing reaction parameters and purification to achieve high yield and purity.

- Analytical methods such as NMR and MS are indispensable for confirming structure and purity.

The preparation of this compound is a multi-step process involving Fischer indole synthesis, selective halogenation, and reduction. The process requires careful control of reaction conditions to ensure regioselectivity and high purity. Industrial scale-up involves optimization of these parameters and the use of modern synthesis technologies. The compound’s unique halogenation pattern imparts distinct chemical and biological properties, making it a valuable target in synthetic and medicinal chemistry.

Análisis De Reacciones Químicas

5-bromo-7-chloro-3,3-dimethyl-2,3-dihydro-1H-indole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the removal of halogen substituents.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1.1 Anticancer Activity

Indole derivatives, including 5-bromo-7-chloro-3,3-dimethyl-2,3-dihydro-1H-indole, have been studied for their anticancer properties. Research indicates that compounds with indole structures can inhibit cancer cell proliferation and induce apoptosis in various cancer types.

| Study | Cancer Type | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| Leukemia | 10 | EGFR inhibition | |

| Breast Cancer | 9.58 | GSK-3β interaction | |

| Colorectal Cancer | 13.1 | Antioxidant activity |

In a study focusing on indole derivatives, it was found that the compound exhibited significant cytotoxicity against leukemia cells, outperforming standard treatments like imatinib . Additionally, molecular docking studies revealed strong interactions with key proteins involved in cancer progression.

1.2 Antimicrobial Properties

The compound has shown promise as an antimicrobial agent. Metal complexes of indole derivatives have been evaluated for their antibacterial and antifungal activities.

| Study | Pathogen | Inhibition Zone (mm) | Activity Type |

|---|---|---|---|

| Staphylococcus aureus | 10.6 | Antibacterial | |

| Trichoderma spp. | Not specified | Antifungal |

These findings suggest that this compound and its derivatives could serve as effective agents against bacterial and fungal infections.

Materials Science Applications

2.1 Organic Electronics

Indole derivatives are being explored as materials for organic semiconductors due to their unique electronic properties. The incorporation of halogens such as bromine and chlorine can enhance the charge transport properties of these materials.

2.2 Photovoltaic Devices

Research has indicated that compounds like this compound can be utilized in the development of organic photovoltaic devices. Their ability to absorb light and convert it into electrical energy makes them suitable candidates for solar cell applications.

Case Studies

Case Study 1: Anticancer Efficacy

In a comprehensive study published in MDPI, researchers synthesized various indole derivatives and tested their efficacy against multiple cancer cell lines. The results demonstrated that compounds similar to this compound exhibited potent antiproliferative effects at low concentrations .

Case Study 2: Antibacterial Activity

A recent investigation into metal complexes of indole derivatives revealed significant antibacterial activity against Gram-positive bacteria. The study highlighted the potential of these compounds to serve as alternatives to conventional antibiotics .

Mecanismo De Acción

The mechanism of action of 5-bromo-7-chloro-3,3-dimethyl-2,3-dihydro-1H-indole depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, through binding interactions facilitated by its indole core and halogen substituents. These interactions can modulate biological pathways, leading to therapeutic effects .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table summarizes key structural and synthetic differences between 5-bromo-7-chloro-3,3-dimethyl-2,3-dihydro-1H-indole and related dihydroindole derivatives:

*Calculated from molecular formula C${10}$H${11}$BrClN.

Key Observations:

Substituent Effects on Reactivity and Properties: Halogen Position: The 5-bromo-7-chloro substitution in the target compound may enhance electrophilic reactivity compared to 5-bromo-6-fluoro analogs due to the electron-withdrawing effects of adjacent halogens . Functional Group Diversity: Triazole-substituted indoles (e.g., compounds 9a–9d) demonstrate how auxiliary groups (e.g., methoxy, fluoro) can modulate solubility and bioactivity via polar interactions .

Synthetic Methodologies: The target compound’s synthesis likely differs from triazole derivatives (–6), which rely on Cu(I)-catalyzed "click" reactions. Instead, traditional methods such as Friedel-Crafts alkylation or cyclization of halogenated precursors may be employed.

Structural and Crystallographic Insights :

- Crystal structures of sulfonyl- and nitrobenzoyl-substituted indoles () reveal intramolecular hydrogen bonds (e.g., C–H⋯O) that stabilize planar conformations. Similar interactions may occur in the target compound, depending on substituent electronegativity .

Spectroscopic Signatures :

- Halogenated indoles typically show distinct $^{1}\text{H}$ NMR deshielding near substituents (e.g., δ 7.1–7.3 ppm for aromatic protons adjacent to Br/Cl). $^{13}\text{C}$ NMR signals for quaternary carbons bearing halogens are expected at δ 110–125 ppm .

Actividad Biológica

5-Bromo-7-chloro-3,3-dimethyl-2,3-dihydro-1H-indole is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including antibacterial and anticancer properties, supported by relevant research findings and data.

- Molecular Formula : C10H11BrClN

- Molecular Weight : 252.56 g/mol

- CAS Number : 81223661

Antibacterial Activity

Research has indicated that halogenated indole derivatives exhibit significant antibacterial properties. Specifically, compounds containing bromine and chlorine atoms have shown enhanced activity against various bacterial strains.

Minimum Inhibitory Concentrations (MIC)

A study highlighted the MIC values of several indole derivatives, including this compound, against Methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic bacteria:

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 0.98 | MRSA |

| Other Indole Derivatives | Varies | Various Strains |

The presence of bromine and chlorine in the structure is believed to enhance the interaction with bacterial membranes, leading to increased permeability and subsequent bacterial cell death .

Anticancer Activity

The anticancer properties of indole derivatives have been widely studied. The compound has demonstrated significant cytotoxic effects on various cancer cell lines.

Case Studies

- A549 Lung Cancer Cells :

- MCF-7 Breast Cancer Cells :

Structure-Activity Relationship (SAR)

The biological activity of this compound can be analyzed through its structure:

- Halogen Substitution : The introduction of bromine and chlorine atoms significantly enhances both antibacterial and anticancer activities. This is attributed to their ability to stabilize reactive intermediates and facilitate interactions with biological targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.